molecular formula C25H23N3O3S B11057847 5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide

5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide

Cat. No.: B11057847
M. Wt: 445.5 g/mol
InChI Key: PVXDHTHMOZHNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

5-(4-methylanilino)-3-(2-methylpropyl)-2-oxo-1H-naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione

InChI

InChI=1S/C25H23N3O3S/c1-14(2)13-28-20-12-19(26-16-10-8-15(3)9-11-16)21-22(23(20)27-32(28)31)25(30)18-7-5-4-6-17(18)24(21)29/h4-12,14,26-27H,13H2,1-3H3

InChI Key

PVXDHTHMOZHNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NS(=O)N3CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.